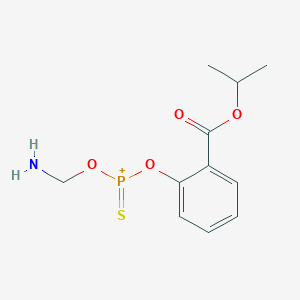
5-(4-Chlorophenyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)pentan-2-one is an organic compound with the molecular formula C11H13ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a pentanone chain
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(4-Chlorophenyl)pentan-2-one involves the reaction of 4-halo-2-butanone with an organic zinc compound in the presence of a copper catalyst and a lithium salt. This method is advantageous for industrial production due to its high yield and efficiency . The reaction can be summarized as follows:
Reactants: 4-halo-2-butanone and an organic zinc compound.
Catalysts: Copper catalyst and lithium salt.
Solvent: Typically tetrahydrofuran (THF) or other suitable solvents.
Conditions: The reaction is carried out under an inert gas atmosphere to prevent oxidation.
Another method involves the ketalization of a levulinic acid ester followed by catalytic hydrogenation and subsequent reaction with hydrochloric acid to yield 5-chloropentan-2-one .
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-(4-Chlorophenyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 5-(4-Chlorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: A similar compound with a pyrrolidinyl group instead of a pentanone chain.
1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one: A compound with a methylphenyl group and a dimethylamino group.
Uniqueness
5-(4-Chlorophenyl)pentan-2-one is unique due to its specific structural features, such as the chlorophenyl group and the pentanone chain. These features confer distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
42829-08-3 |
|---|---|
分子式 |
C11H13ClO |
分子量 |
196.67 g/mol |
IUPAC名 |
5-(4-chlorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-8H,2-4H2,1H3 |
InChIキー |
MGTUDQGDJPSJRA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



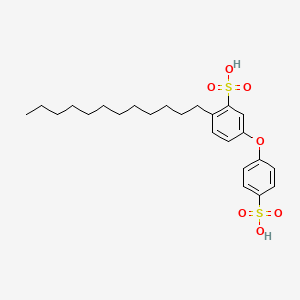
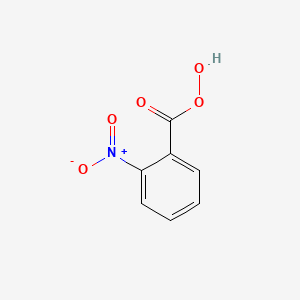
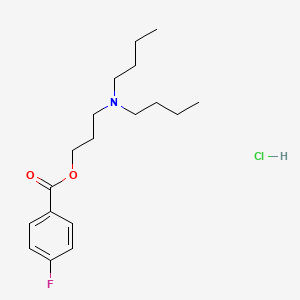

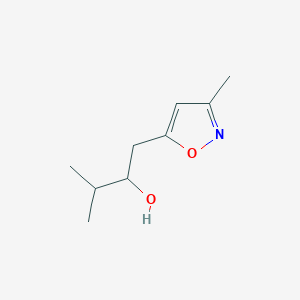
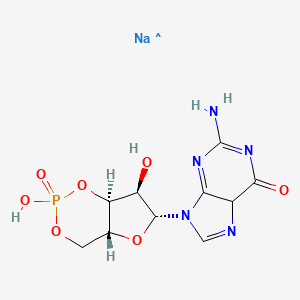

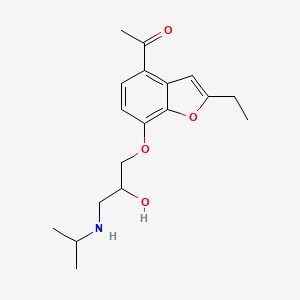
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
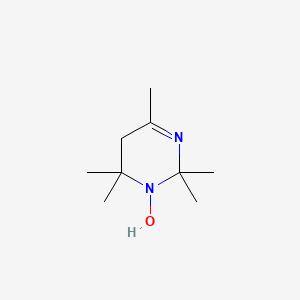
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
